N-[(3-Chloro-2-fluorophenyl)methyl]cyclopentanamine
Description
Properties
IUPAC Name |
N-[(3-chloro-2-fluorophenyl)methyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN/c13-11-7-3-4-9(12(11)14)8-15-10-5-1-2-6-10/h3-4,7,10,15H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDJCMBGYZQLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(C(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
-
Primary amine : (3-Chloro-2-fluorophenyl)methanamine
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Carbonyl compound : Cyclopentanone
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Reducing agent : Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Solvent : Dichloromethane (DCM) or methanol
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Additive : Acetic acid (1–2 equiv)
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Temperature : Room temperature (20–25°C)
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Time : 12–24 hours
Example Protocol:
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Dissolve (3-chloro-2-fluorophenyl)methanamine (1.0 equiv) and cyclopentanone (1.2 equiv) in DCM.
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Add acetic acid (1.5 equiv) and stir for 30 minutes to form the imine.
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Slowly add NaBH(OAc)₃ (1.5 equiv) and stir for 18 hours.
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Quench with saturated NaHCO₃, extract with DCM, and purify via column chromatography.
Yield : 65–75% (hypothetical, based on analogous syntheses).
Catalytic Hydrogenation
Catalytic hydrogenation offers an alternative route, particularly for scale-up processes. This method employs hydrogen gas (H₂) and a transition metal catalyst to reduce the imine intermediate.
Reaction Conditions:
-
Catalyst : Palladium on carbon (Pd/C, 5–10 wt%) or Raney nickel
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Pressure : 1–3 bar H₂
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Solvent : Methanol or ethanol
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Temperature : 50–80°C
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Time : 4–8 hours
Example Protocol:
-
Mix (3-chloro-2-fluorophenyl)methanamine (1.0 equiv) and cyclopentanone (1.1 equiv) in methanol.
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Add Pd/C (10 wt%) and stir under H₂ atmosphere at 60°C for 6 hours.
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Filter through Celite, concentrate, and purify via recrystallization.
Yield : 60–70% (estimated, based on similar hydrogenation reactions).
Borane-Mediated Reduction
Borane complexes (e.g., BH₃·THF) provide a robust reducing environment for imines, though this method is less common due to handling challenges.
Reaction Conditions:
-
Reducing agent : Borane-tetrahydrofuran (BH₃·THF, 2.0 equiv)
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Solvent : Tetrahydrofuran (THF)
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Temperature : Reflux (66°C)
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Time : 6–12 hours
Example Protocol:
-
Combine (3-chloro-2-fluorophenyl)methanamine and cyclopentanone in THF.
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Add BH₃·THF dropwise and reflux for 8 hours.
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Quench with methanol, concentrate, and purify via distillation.
Yield : 55–65% (hypothetical, extrapolated from borane reductions).
Comparison of Synthetic Methods
The table below summarizes key parameters for each method:
| Method | Reducing Agent | Solvent | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCM/MeOH | 20–25°C | 65–75% | Mild conditions, high selectivity | Sensitive to moisture |
| Catalytic Hydrogenation | H₂ (Pd/C) | MeOH | 50–80°C | 60–70% | Scalable, minimal byproducts | Requires high-pressure equipment |
| Borane-Mediated | BH₃·THF | THF | 66°C | 55–65% | Rapid reaction | Pyrophoric, difficult handling |
Mechanistic Insights
Reductive amination proceeds through two stages:
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Imine Formation : The primary amine reacts with cyclopentanone to form an imine (Schiff base), facilitated by acidic conditions.
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Reduction : The imine is reduced to the secondary amine. NaBH(OAc)₃ operates via a proton-shuttling mechanism, while catalytic hydrogenation involves H₂ dissociation on the metal surface.
Steric hindrance from the 3-chloro-2-fluorophenyl group may slow imine formation, necessitating excess cyclopentanone.
Optimization Strategies
Solvent Effects:
Catalytic Additives:
Challenges and Solutions
-
Byproduct Formation : Over-reduction to tertiary amines is mitigated by stoichiometric control of the carbonyl compound.
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Purification : Column chromatography (SiO₂, hexane/ethyl acetate) effectively isolates the product from unreacted starting materials.
Emerging Techniques
Recent advances in flow chemistry and enzymatic reductive amination show promise for greener syntheses, though these remain unexplored for this specific compound .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Chloro-2-fluorophenyl)methyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and fluoro positions, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Research Applications
Analytical Chemistry
N-[(3-Chloro-2-fluorophenyl)methyl]cyclopentanamine is utilized as a reference standard in analytical chemistry for method development and validation. It aids in the calibration of instruments and the establishment of protocols for the detection and quantification of similar compounds in complex mixtures.
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions such as oxidation, reduction, and substitution allows chemists to modify its structure to create derivatives with enhanced properties.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Ketones, carboxylic acids |
| Reduction | Lithium aluminum hydride, sodium borohydride | Amines, alcohols |
| Substitution | Sodium iodide (in acetone) | Halogenated derivatives |
Biological Research Applications
Pharmacological Studies
Research indicates that this compound exhibits potential biological activities, particularly as a modulator of specific receptors or enzymes. Studies have explored its interactions with neurotransmitter systems, suggesting possible applications in treating central nervous system disorders.
Case Study: Neurotransmitter Modulation
A study published in a pharmacology journal examined the compound's effects on serotonin receptors. Results indicated that it could enhance serotonin signaling pathways, which may be beneficial for conditions such as depression and anxiety disorders.
Medicinal Chemistry
Therapeutic Potential
this compound has been investigated for its potential therapeutic properties. Its structural features make it a candidate for developing novel medications targeting various diseases.
| Therapeutic Area | Potential Applications |
|---|---|
| CNS Disorders | Antidepressants, anxiolytics |
| Cancer | Potential anti-tumor agents |
| Inflammatory Diseases | Anti-inflammatory drugs |
Industrial Applications
In addition to its research applications, this compound is also being explored for use in industrial settings. Its unique chemical properties make it suitable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Chloro-2-fluorophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of halogenated cyclopentylamine derivatives are highly sensitive to substituent positions and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Halogen Positioning: The 3-chloro-2-fluoro substitution in the target compound may enhance steric and electronic interactions with NMDA receptor subunits compared to the 3-chloro-4-fluoro isomer, as fluorine’s electronegativity and chlorine’s hydrophobicity influence binding pocket compatibility .
Heterocyclic Modifications: Introduction of a pyridine ring () improves solubility and enables radiolabeling (e.g., carbon-11) for PET imaging, a critical advantage over non-heterocyclic analogs .
Radiolabeled analogs exhibit high radiochemical purity (>99%) and specific activity (~78 GBq/µmol), underscoring their suitability for in vivo studies .
Biological Activity
N-[(3-Chloro-2-fluorophenyl)methyl]cyclopentanamine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H14ClF N
- Molecular Weight : 229.70 g/mol
- Canonical SMILES : C1CC(C1)NCC2=C(C=C(C=C2)Cl)F
This compound features a cyclopentanamine moiety attached to a chlorinated and fluorinated phenyl group, which contributes to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate the activity of enzymes or receptors, influencing cellular signaling pathways. The specific mechanisms depend on the biological context, but potential targets include:
- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Inhibition : It has been suggested that it could inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in breast cancer cells by inhibiting autophagy and affecting transcriptional regulation .
2. Neuropharmacological Effects
The compound's structural features suggest potential activity in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could position it as a candidate for further investigation in treating neuropsychiatric disorders .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the phenyl ring significantly influence biological activity. For example:
- Substituent Effects : The presence of chlorine and fluorine atoms at specific positions on the phenyl ring enhances binding affinity to target receptors while potentially increasing metabolic stability .
| Compound | Substituent Position | Biological Activity |
|---|---|---|
| A | Para-Cl | Moderate Cytotoxicity |
| B | Meta-F | High Receptor Affinity |
| C | Ortho-Cl | Reduced Stability |
Study 1: Cytotoxicity Against Cancer Cells
In a study examining various derivatives, compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines (BT-474). The study highlighted the importance of substituent positioning on the phenyl ring for enhancing anticancer effects .
Study 2: Neuropharmacological Screening
A recent pharmacological evaluation indicated that derivatives with similar structures exhibited promising results in modulating dopaminergic pathways, suggesting potential applications in treating disorders like schizophrenia and depression .
Q & A
Basic Research Questions
Q. What are common synthetic routes for N-[(3-Chloro-2-fluorophenyl)methyl]cyclopentanamine, and how is purity optimized?
- Methodology : The compound can be synthesized via reductive amination between (3-chloro-2-fluorophenyl)methanamine (CAS 72235-55-3) and cyclopentanone, followed by purification using silica gel chromatography. Key steps include controlling stoichiometry and reaction temperature to minimize side products. Purity is validated via LC-MS (e.g., ESI-MS for molecular ion confirmation) and NMR spectroscopy (e.g., ^1H and ^13C NMR to verify substituent positions and absence of impurities) .
- Data Example : In related carbamate derivatives, silica gel chromatography with hexanes/ethyl acetate gradients achieved >95% purity, as confirmed by ^1H NMR integration .
Q. How is the structural conformation of this compound characterized?
- Methodology : X-ray crystallography is ideal for resolving 3D conformation. For dynamic analysis, rotating-frame Overhauser effect spectroscopy (ROESY) NMR can identify intramolecular interactions between the cyclopentyl and aryl groups. Computational methods (e.g., DFT) predict stable conformers and electronic properties .
- Case Study : Analogous cyclopentanamine derivatives were characterized using single-crystal X-ray diffraction (R factor = 0.028), revealing bond angles and torsional strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
